5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one
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Overview
Description
5-Iodo-1-oxaspiro[25]octa-4,7-dien-6-one is a unique organic compound characterized by its spirocyclic structure, which includes an iodine atom and an oxaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one can be achieved through a one-pot approach involving the use of para-quinone methides. This method proceeds smoothly under mild conditions without the use of metals, resulting in high yields . The reaction typically involves the 1,6-conjugate addition induced dearomatization of para-quinone methides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one involves its interaction with molecular targets through its iodine and oxaspiro moieties. These interactions can lead to various biological effects, depending on the specific pathways involved. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octa-4,7-dien-6-one: Lacks the iodine atom but shares the spirocyclic structure.
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: A stereoisomer with a different substitution pattern.
1-Oxaspiro[2.5]octa-5,7-dien-4-one: Another spirocyclic compound with different functional groups.
Uniqueness
5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with iodine.
Properties
CAS No. |
197230-75-4 |
---|---|
Molecular Formula |
C7H5IO2 |
Molecular Weight |
248.02 g/mol |
IUPAC Name |
5-iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one |
InChI |
InChI=1S/C7H5IO2/c8-5-3-7(4-10-7)2-1-6(5)9/h1-3H,4H2 |
InChI Key |
VKCXXDICZXHXML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(O1)C=CC(=O)C(=C2)I |
Origin of Product |
United States |
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